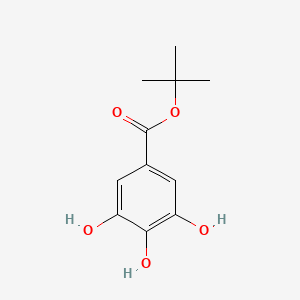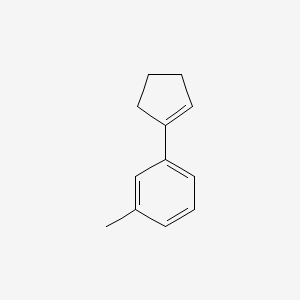
Cyclohexanamine, N-(1-cyclopropylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N-(1-cyclopropylethylidene)- is an organic compound with the molecular formula C11H19N. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropylethylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexanamine, N-(1-cyclopropylethylidene)- can be synthesized through the reaction of cyclohexanamine with cyclopropylacetaldehyde under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is then reduced to yield the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Cyclohexanamine, N-(1-cyclopropylethylidene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanamine, N-(1-cyclopropylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylethylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Regeneration of cyclohexanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanamine, N-(1-cyclopropylethylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, N-(1-cyclopropylethylidene)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropylethylidene group can influence the compound’s binding affinity and specificity, making it a valuable tool in studying molecular pathways and interactions .
Comparaison Avec Des Composés Similaires
Cyclohexanamine: A simpler amine without the cyclopropylethylidene substitution.
Cyclohexylamine: Another derivative of cyclohexanamine with different substituents.
Cyclopropylamine: Contains the cyclopropyl group but lacks the cyclohexane ring.
Uniqueness: Cyclohexanamine, N-(1-cyclopropylethylidene)- is unique due to the presence of both cyclohexane and cyclopropyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
39140-40-4 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
N-cyclohexyl-1-cyclopropylethanimine |
InChI |
InChI=1S/C11H19N/c1-9(10-7-8-10)12-11-5-3-2-4-6-11/h10-11H,2-8H2,1H3 |
Clé InChI |
XIWDESPDLQLBKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1CCCCC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


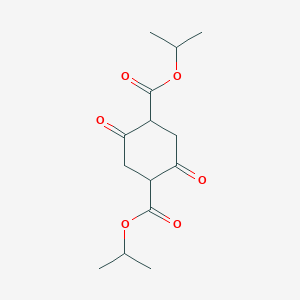
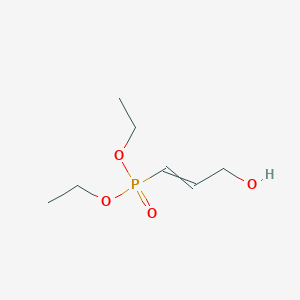
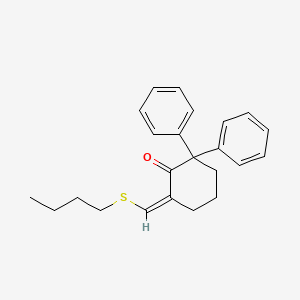
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)

![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
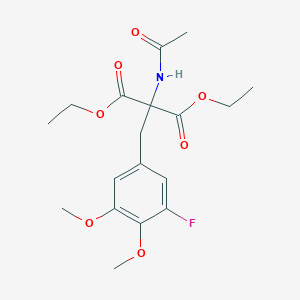


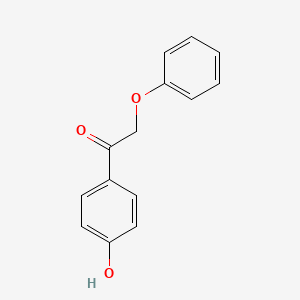

![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
